![molecular formula C10H12BrNO2 B1525095 Ethyl 2-amino-5-bromo-3-methylbenzoate CAS No. 1032668-56-6](/img/structure/B1525095.png)
Ethyl 2-amino-5-bromo-3-methylbenzoate
Overview
Description
Ethyl 2-amino-5-bromo-3-methylbenzoate is a chemical compound with the CAS Number: 1032668-56-6 . It has a molecular weight of 258.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-amino-5-bromo-3-methylbenzoate . The InChI code for this compound is 1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-bromo-3-methylbenzoate is a powder that is stored at room temperature . It has a molecular weight of 258.11 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Research
Ethyl 2-amino-5-bromo-3-methylbenzoate may serve as a precursor in the synthesis of various indole derivatives. These derivatives are prevalent in pharmaceutical research due to their potential therapeutic applications, including the treatment of cancer, microbial infections, and various disorders .
Organic Synthesis
This compound can be used in organic synthesis processes to create complex molecules with specific desired properties. It might be involved in reactions such as substitution or coupling, which are fundamental in constructing larger organic compounds .
Analytical Chemistry
As a reference standard, this compound is essential for ensuring the accuracy and reliability of analytical methods used in pharmaceutical testing .
Agricultural Chemistry
Derivatives of indole, like indole-3-acetic acid, play a significant role as plant hormones. While not directly mentioned for Ethyl 2-amino-5-bromo-3-methylbenzoate, its structural similarity suggests potential applications in synthesizing compounds relevant to plant growth and development .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPKQZMXXGRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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